3-(N-Boc-N-methyl-amino)butanoic acid
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Overview
Description
3-(N-Boc-N-methyl-amino)butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical processes. The compound is of interest in various fields, including organic chemistry and pharmaceuticals, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Boc-N-methyl-amino)butanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(N-Boc-N-methyl-amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used.
Substitution: Aluminum chloride (AlCl3) and trimethylsilyl iodide (TMSI) are frequently employed.
Major Products
The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(N-Boc-N-methyl-amino)butanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-(N-Boc-N-methyl-amino)butanoic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a stable carbamate linkage that prevents the amine from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: Another class of protecting groups used in peptide synthesis, offering different stability and deprotection conditions.
Cbz-protected amino acids: Used for similar purposes but with different reactivity and stability profiles.
Uniqueness
3-(N-Boc-N-methyl-amino)butanoic acid is unique due to its specific structure, which combines the Boc protecting group with a butanoic acid backbone. This combination provides a balance of stability and reactivity that is particularly useful in synthetic organic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMMBUTUOAXHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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